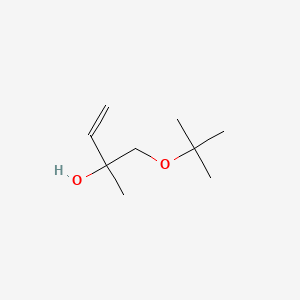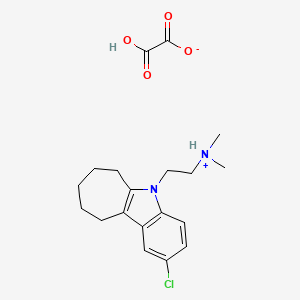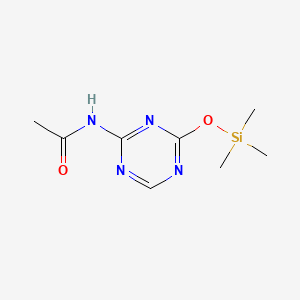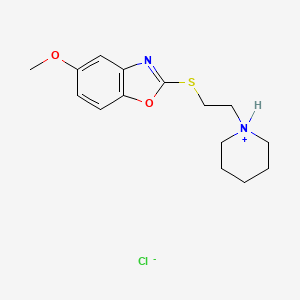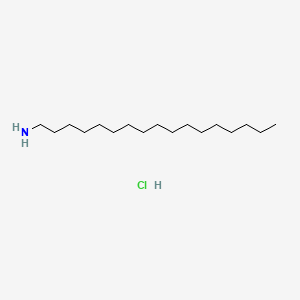![molecular formula C28H43Cl3N4 B13740321 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride CAS No. 28028-11-7](/img/structure/B13740321.png)
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride is a complex organic compound with the molecular formula C28H43Cl3N4 and a molecular weight of 542.027. This compound is known for its unique structure, which includes multiple nitrogen atoms and a trichloride component, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride involves several steps. The process typically starts with the preparation of the acridine core, followed by the introduction of the piperidine and piperazine groups. The final step involves the addition of the trichloride component. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitrogen-containing groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions.
科学研究应用
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in gene expression.
相似化合物的比较
Compared to other similar compounds, 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride stands out due to its unique structure and the presence of multiple nitrogen atoms. Similar compounds include:
9,9-dimethylacridine derivatives: These compounds share the acridine core but differ in the substituents attached to the nitrogen atoms.
Piperidine and piperazine derivatives: These compounds have similar nitrogen-containing rings but lack the acridine core.
This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
28028-11-7 |
|---|---|
分子式 |
C28H43Cl3N4 |
分子量 |
542.0 g/mol |
IUPAC 名称 |
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride |
InChI |
InChI=1S/C28H40N4.3ClH/c1-28(2)24-9-4-6-11-26(24)32(27-12-7-5-10-25(27)28)16-8-15-30-17-13-23(14-18-30)31-21-19-29(3)20-22-31;;;/h4-7,9-12,23H,8,13-22H2,1-3H3;3*1H |
InChI 键 |
ZZFURNJJNSTIHX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCC[NH+]4CCC(CC4)[NH+]5CC[NH+](CC5)C)C.[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



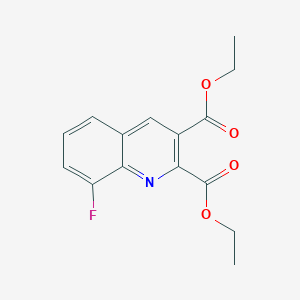

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
